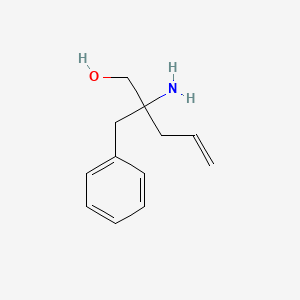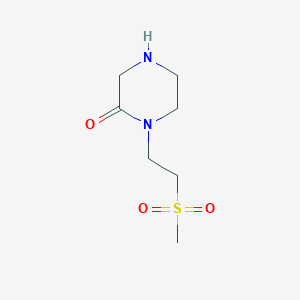
5-Fluoro-3-methylidene-1,2-dihydroindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methylidene-1,2-dihydroindene is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry . This compound, characterized by the presence of a fluorine atom and a methylidene group, exhibits unique chemical behaviors that are of significant interest to chemists and researchers.
Méthodes De Préparation
The synthesis of 5-Fluoro-3-methylidene-1,2-dihydroindene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with indene or its derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylidene Introduction: The methylidene group can be introduced through a Wittig reaction, using appropriate phosphonium ylides.
Cyclization: The final step involves cyclization to form the dihydroindene structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Fluoro-3-methylidene-1,2-dihydroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-3-methylidene-1,2-dihydroindene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 5-Fluoro-3-methylidene-1,2-dihydroindene exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
5-Fluoro-3-methylidene-1,2-dihydroindene can be compared with other indene derivatives such as:
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
- Indane (2,3-Dihydro-1H-indene)
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C10H9F |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
5-fluoro-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C10H9F/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-6H,1-3H2 |
Clé InChI |
AESKZLZTYSHPBA-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)
![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)




![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)

![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)





